N-(2,5-dimethoxyphenyl)guanidine methanesulfonate
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Overview
Description
N-(2,5-dimethoxyphenyl)guanidine methanesulfonate is a chemical compound with the following properties:
- CAS Number : 1426290-85-8
- Molecular Weight : 291.32 g/mol
- MDL Number : MFCD16661107
- Molecular Formula : C<sub>10</sub>H<sub>17</sub>N<sub>3</sub>O<sub>5</sub>S
Molecular Structure Analysis
The molecular structure of N-(2,5-dimethoxyphenyl)guanidine methanesulfonate consists of the following components:
- A guanidine moiety (guanidine group)
- A methanesulfonate group
- A phenyl ring with two methoxy (OCH<sub>3</sub>) substituents at positions 2 and 5
Chemical Reactions Analysis
The reactivity of this compound likely involves interactions with other nucleophiles or electrophiles. However, specific reactions and mechanisms remain to be elucidated.
Physical And Chemical Properties Analysis
- Boiling Point : Not specified
- Storage : Information regarding storage conditions is not available.
Safety And Hazards
As with any chemical compound, safety precautions are essential. Researchers handling N-(2,5-dimethoxyphenyl)guanidine methanesulfonate should adhere to standard laboratory safety practices, including proper protective equipment, ventilation, and containment.
Future Directions
Future studies should focus on the following aspects:
- Biological Activity : Investigate potential pharmacological effects.
- Synthetic Routes : Develop efficient synthetic methods.
- Structural Elucidation : Further characterize its crystal structure.
- Toxicology : Assess safety profiles and potential hazards.
properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)guanidine;methanesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.CH4O3S/c1-13-6-3-4-8(14-2)7(5-6)12-9(10)11;1-5(2,3)4/h3-5H,1-2H3,(H4,10,11,12);1H3,(H,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYXSCRHPPOGBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=C(N)N.CS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)guanidine methanesulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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